1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride 1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18605045
InChI: InChI=1S/C8H13F2NO.ClH/c9-6(10)8-3-1-7(11,2-4-8)5-12-8;/h6H,1-5,11H2;1H
SMILES:
Molecular Formula: C8H14ClF2NO
Molecular Weight: 213.65 g/mol

1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride

CAS No.:

Cat. No.: VC18605045

Molecular Formula: C8H14ClF2NO

Molecular Weight: 213.65 g/mol

* For research use only. Not for human or veterinary use.

1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride -

Specification

Molecular Formula C8H14ClF2NO
Molecular Weight 213.65 g/mol
IUPAC Name 1-(difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride
Standard InChI InChI=1S/C8H13F2NO.ClH/c9-6(10)8-3-1-7(11,2-4-8)5-12-8;/h6H,1-5,11H2;1H
Standard InChI Key DPIQNLDVGAFQIX-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCC1(CO2)N)C(F)F.Cl

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₈H₁₄ClF₂NO, with a molecular weight of 213.65 g/mol . Its IUPAC name, 1-(difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride, reflects its bicyclic architecture:

  • A 2-oxabicyclo[2.2.2]octane scaffold, which incorporates an oxygen atom within a bridged bicyclic system.

  • A difluoromethyl group (-CF₂H) at the 1-position, introducing electronegativity and potential metabolic stability.

  • A protonated amine group at the 4-position, stabilized as a hydrochloride salt to enhance aqueous solubility .

The canonical SMILES string C1CC2(CCC1(CO2)N)C(F)F.Cl and InChIKey DPIQNLDVGAFQIX-UHFFFAOYSA-N provide unambiguous representations of its structure .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₁₄ClF₂NO
Molecular Weight213.65 g/mol
CAS Number2170372-49-1
PubChem CID132259849
SolubilityWater-soluble (hydrochloride)

Synthesis and Physicochemical Properties

Hazard ClassGHS CodePrecautionary MeasuresSource
Skin IrritationH315Wear protective gloves/clothing
Eye IrritationH319Use eye protection
Respiratory IrritationH335Use in well-ventilated areas

Comparative Analysis with Analogous Compounds

Table 3: Comparison with Trifluoromethyl and Methyl Analogs

CompoundMolecular FormulaMolecular WeightKey Feature
1-(Trifluoromethyl)-2-oxabicyclo[...]†C₈H₁₃ClF₃NO231.64 g/molEnhanced lipophilicity
1-Methyl-2-oxabicyclo[...]††C₈H₁₆ClNO177.66 g/molReduced electronegativity

, ††

The difluoromethyl variant balances electronegativity and steric bulk, offering a middle ground between the highly lipophilic trifluoromethyl and the less polar methyl analogs .

Future Directions

Further research should prioritize:

  • Synthetic Optimization: Developing scalable routes with higher yields.

  • Biological Screening: Evaluating activity against neurodegenerative or metabolic targets.

  • Safety Profiling: Assessing chronic toxicity and environmental impact.

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